molecular formula C13H15BrFNO B14032765 (5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone

(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B14032765
M. Wt: 300.17 g/mol
InChI Key: KNDLILUYVYDPAR-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C13H15BrFNO It is a derivative of phenylmethanone, where the phenyl ring is substituted with bromine, fluorine, and methyl groups, and the methanone group is bonded to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluoro-3-methylbenzaldehyde and piperidine.

    Reaction Conditions: The aldehyde is reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The methanone group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanones, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone
  • (5-Bromo-2-fluoro-3-chlorophenyl)(piperidin-1-yl)methanone
  • (5-Bromo-2-fluoro-3-ethylphenyl)(piperidin-1-yl)methanone

Uniqueness

(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H15BrFNO

Molecular Weight

300.17 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H15BrFNO/c1-9-7-10(14)8-11(12(9)15)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3

InChI Key

KNDLILUYVYDPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N2CCCCC2)Br

Origin of Product

United States

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